molecular formula C18H18FNO2 B3820969 2-[3-(2-fluorophenyl)-3-phenylpropanoyl]isoxazolidine

2-[3-(2-fluorophenyl)-3-phenylpropanoyl]isoxazolidine

Cat. No. B3820969
M. Wt: 299.3 g/mol
InChI Key: NUGCRZGDCJZPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-fluorophenyl)-3-phenylpropanoyl]isoxazolidine is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the isoxazolidine family of compounds, which have been found to have a variety of interesting properties. In

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-3-phenylpropanoyl]isoxazolidine is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(2-fluorophenyl)-3-phenylpropanoyl]isoxazolidine can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been found to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(2-fluorophenyl)-3-phenylpropanoyl]isoxazolidine in lab experiments is its potential as an anticancer agent. Another advantage is its potential as an anti-inflammatory agent. However, one limitation is that the mechanism of action of this compound is not fully understood.

Future Directions

There are several future directions for research on 2-[3-(2-fluorophenyl)-3-phenylpropanoyl]isoxazolidine. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of this compound in different types of cancer and to optimize its dosing and administration. Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of this compound and to optimize its dosing and administration. Additionally, further studies are needed to explore the potential antifungal and antibacterial properties of this compound.

Scientific Research Applications

2-[3-(2-fluorophenyl)-3-phenylpropanoyl]isoxazolidine has been studied for its potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Another area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

3-(2-fluorophenyl)-1-(1,2-oxazolidin-2-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-17-10-5-4-9-15(17)16(14-7-2-1-3-8-14)13-18(21)20-11-6-12-22-20/h1-5,7-10,16H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGCRZGDCJZPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Fluorophenyl)-3-phenylpropanoyl]isoxazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.